

# Application Notes and Protocols: 4-Benzylmorpholine-2-carbonitrile as a Pharmaceutical Intermediate

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## Compound of Interest

Compound Name: **4-Benzylmorpholine-2-carbonitrile**

Cat. No.: **B143773**

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## Introduction

**4-Benzylmorpholine-2-carbonitrile** is a versatile heterocyclic building block with significant applications in pharmaceutical research and development. Its unique structural features, comprising a morpholine ring, a benzyl group, and a nitrile moiety, make it a valuable starting material for the synthesis of a diverse range of biologically active molecules. The morpholine scaffold is a common motif in many approved drugs, contributing to favorable physicochemical properties such as improved solubility and metabolic stability.<sup>[1]</sup> The benzyl group provides a lipophilic handle that can be crucial for receptor binding, while the nitrile group serves as a versatile functional group that can be transformed into various other functionalities, including amines, ketones, and carboxylic acids.

These application notes provide a comprehensive overview of the utility of **4-Benzylmorpholine-2-carbonitrile** as a pharmaceutical intermediate, with a focus on its application in the synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). Detailed experimental protocols for its synthesis and key transformations are provided, along with data presented in a structured format for clarity and ease of use.

## Key Applications in Drug Discovery

**4-Benzylmorpholine-2-carbonitrile** is a key intermediate in the synthesis of compounds targeting the central nervous system (CNS).<sup>[2][3]</sup> Its primary application lies in the development of selective inhibitors of serotonin and norepinephrine reuptake, which are crucial for the treatment of depression and other mood disorders.<sup>[4][5][6]</sup> The morpholine ring in these compounds often plays a critical role in their pharmacological activity and pharmacokinetic profile.

Beyond its use in synthesizing SNRIs, the versatile chemistry of the nitrile group allows for its elaboration into a wide array of other pharmaceutical scaffolds. While less documented, its potential as a precursor for antiviral agents, particularly neuraminidase inhibitors, is an emerging area of interest. The morpholine core is present in some antiviral compounds, and the ability to introduce diverse side chains via the nitrile functionality makes **4-Benzylmorpholine-2-carbonitrile** an attractive starting point for novel antiviral drug discovery programs.<sup>[7][8][9]</sup>

## Data Presentation

**Table 1: Synthesis of 4-Benzylmorpholine-2-carbonitrile**

| Method   | Starting Material                 | Reagents  | Solvent      | Reaction Time             | Temperature                | Yield             | Reference |
|----------|-----------------------------------|---|--------------|---------------------------|----------------------------|-------------------|-----------|
| Method 1 | 4-Benzylmorpholine-2-carbaldehyde | Anhydrous formic acid, Hydroxyl amine hydrochloride | -            | 1 hour                    | Reflux                     | Not Reported      | [10]      |
| Method 2 | N-Benzylmorpholamine              | Chloroacrylonitrile, Potassium tert-butoxide        | Toluene, THF | (step 1), 1 hour (step 2) | Room Temp, then -5 to 0 °C | 61% (as HCl salt) | [11]      |

**Table 2: Grignard Reaction with 4-Benzylmorpholine-2-carbonitrile**

| Grignard Reagent                 | Product  | Solvent       | Reaction Time                            | Temperature         | Yield        | Reference |
|----------------------------------|--|---------------|--|---------------------|--------------|-----------|
| Phenylmagnesium chloride         | (+/-)-(4-Benzylmorpholin-2-yl)-phenylmethanone             | Toluene, THF  | 3.5 hours (addition), 2 hours (stirring) | -3 to 7 °C          | Not Reported | [6]       |
| 4-Fluorophenylmagnesium bromide  | (+/-)-(4-Benzylmorpholin-2-yl)-(4-fluorophenyl)-methanone  | Diethyl ether | 45 min (0 °C), 30 min (RT)               | 0 °C to Room Temp   | Not Reported | [6]       |
| 4-Methoxyphenylmagnesium bromide | (+/-)-(4-Benzylmorpholin-2-yl)-(4-methoxyphenyl)-methanone | THF           | 30 minutes                               | -20 °C to Room Temp | Not Reported | [6]       |

## Experimental Protocols

### Protocol 1: Synthesis of 4-Benzylmorpholine-2-carbonitrile (Method 1)

This protocol is based on the dehydration of an oxime intermediate.

Materials:

- 4-Benzylmorpholine-2-carbaldehyde

- Anhydrous formic acid
- Hydroxylamine hydrochloride
- Saturated saline solution
- Water
- Silica gel for column chromatography

Procedure:

- In a reaction flask, combine 4-benzylmorpholine-2-carbaldehyde, anhydrous formic acid, and hydroxylamine hydrochloride.[10]
- Stir the mixture and heat to reflux for 1 hour.[10]
- Cool the reaction mixture to room temperature.[10]
- Add saturated saline solution and stir well.[10]
- Filter the resulting solid, wash the filter cake with water, and dry to obtain the crude product. [10]
- Purify the crude product by silica gel column chromatography to yield **4-Benzylmorpholine-2-carbonitrile**.[10]

## Protocol 2: Synthesis of 4-Benzylmorpholine-2-carboxylic acid hydrochloride (Precursor to Carbonitrile, Method 2)

This industrial-scale synthesis involves the reaction of N-benzylethanolamine with 2-chloroacrylonitrile followed by cyclization and hydrolysis. The resulting carboxylic acid can be converted to the carbonitrile via standard methods (e.g., reaction with sulfamide under mild conditions, though this specific step is not detailed in the reference).

Materials:

- N-Benzylethanolamine
- 2-Chloroacrylonitrile
- Potassium tert-butoxide (2M solution in THF)
- Toluene
- Water
- 6N Hydrochloric acid (aq)

Procedure:

- In a 500 mL reactor under a nitrogen atmosphere, add toluene (36.72 mL) and 2-chloroacrylonitrile (10.7 g, 122.23 mmol) at room temperature.[11]
- Add N-benzyl ethanolamine (18.36 g, 121.14 mmol) over 5 minutes and stir the reaction mixture at room temperature for 16 hours.[11]
- Dilute the mixture with toluene (110.16 mL) and cool to -5 °C.[11]
- Slowly add a 2M solution of potassium tert-butoxide in THF (121.14 mmol) over 30 minutes, maintaining the temperature between -5 °C and 0 °C.[11]
- Stir the mixture at approximately -5 °C to 0 °C for 1 hour, then quench by adding water (45.9 mL).[11]
- Separate the aqueous layer and wash the toluene layer with water (45.9 mL). Allow the mixture to warm to room temperature.[11]
- Concentrate the organic layer under reduced pressure at 40 °C.[11]
- Dilute the residue with toluene (100 mL) and extract with 6N aqueous HCl (162 mL).[11]
- Heat the aqueous layer to reflux for 1.5 hours, then allow the mixture to stir at room temperature overnight.[11]

- Filter the crystallized solid, rinse with 6N aqueous HCl (40 mL), and dry under reduced pressure at 40 °C to yield 4-Benzyl-morpholine-2-carboxylic acid hydrochloride (19 g, 61% yield).[11]

## Protocol 3: Grignard Reaction with 4-Benzylmorpholine-2-carbonitrile

This protocol describes the addition of a Grignard reagent to the nitrile functionality to form a ketone, a key step in the synthesis of SNRI pharmacophores.

Materials:

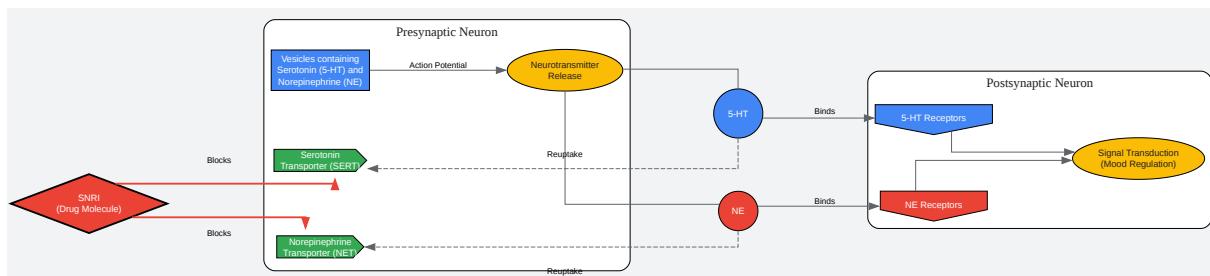
- **4-Benzylmorpholine-2-carbonitrile**
- Phenylmagnesium chloride (25 wt. % solution in THF)
- Toluene
- Anhydrous diethyl ether (optional, for other Grignard reagents)
- 5M Hydrochloric acid (aq)
- Aqueous sodium carbonate or sodium hydroxide solution
- Ethyl acetate or diethyl ether for extraction
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for flash chromatography

Procedure (using Phenylmagnesium chloride):

- Dilute a solution of 4-Benzyl-morpholine-2-carbonitrile (169.2 kg) with toluene (157 L) and cool to 0 °C.[6]

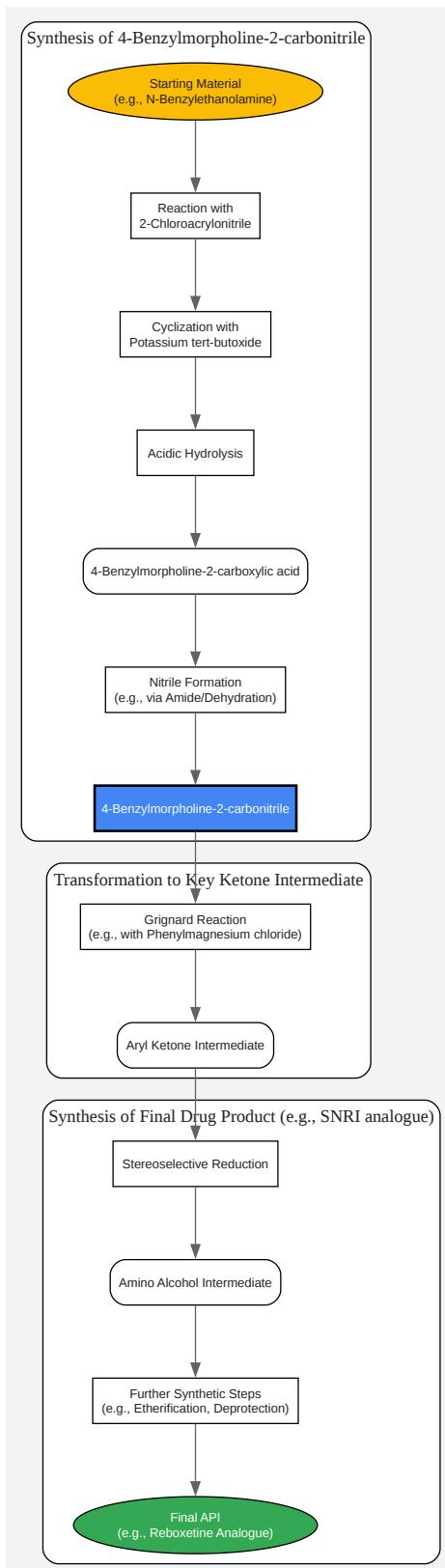
- Slowly add phenylmagnesium chloride (25 wt. % solution in THF, 213 kg, 389 moles, 1.36 molar equiv.) to the reaction mixture over 3.5 hours, maintaining the temperature between -3 °C and 7 °C.[6]
- Stir the reaction mixture for an additional 2 hours at approximately 0 °C.[6]
- Work-up of the reaction typically involves quenching with an acidic solution (e.g., 5M HCl), followed by basification (e.g., with aqueous sodium carbonate or sodium hydroxide) and extraction with an organic solvent like ethyl acetate or diethyl ether.[6]
- The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>), filtered, and concentrated under reduced pressure.[6]
- The crude product, (+/-)-(4-Benzyl-morpholin-2-yl)-phenyl-methanone, can be purified by flash chromatography on silica gel.[6]

## Mandatory Visualizations



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Caption: Mechanism of Action of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).



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Caption: General synthetic workflow from starting materials to a final API using **4-Benzylmorpholine-2-carbonitrile**.

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